molecular formula C13H21NO2 B8754241 1-Amino-3-[2-(butan-2-YL)phenoxy]propan-2-OL

1-Amino-3-[2-(butan-2-YL)phenoxy]propan-2-OL

Cat. No. B8754241
M. Wt: 223.31 g/mol
InChI Key: DNRVVNWLPSBPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05087688

Procedure details

A 2.5 liter autoclave is charged, at room temperature and under nitrogen blanketing, with 429 g (2.1 mol) of o-sec-butylphenyl glycidyl ether and 30.2 g of water. Then 698.5 g (41.08 mol) of ammonia gas is blown in under pressure over 5 minutes and the reaction mixture is thereafter heated to 80° C. over 2 hours. After 1 hour at 80° C., the reaction mixture is cooled to room temperature, the pressure in the system is removed and the reaction product is concentrated on a rotary evaporator at 80° C./13 mbar. Gas chromatographic analysis shows the resultant amine to be 92.5% pure. It has a viscosity of 1240 mPa·s.
Quantity
429 g
Type
reactant
Reaction Step One
Name
Quantity
30.2 g
Type
solvent
Reaction Step One
Quantity
698.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]([CH2:14][CH3:15])[CH3:13])[CH:2]1[O:4][CH2:3]1.[NH3:16]>O>[OH:4][CH:2]([CH2:1][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]([CH2:14][CH3:15])[CH3:13])[CH2:3][NH2:16]

Inputs

Step One
Name
Quantity
429 g
Type
reactant
Smiles
C(C1CO1)OC1=C(C=CC=C1)C(C)CC
Name
Quantity
30.2 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
698.5 g
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the pressure in the system is removed
CONCENTRATION
Type
CONCENTRATION
Details
the reaction product is concentrated on a rotary evaporator at 80° C./13 mbar

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC(CN)COC1=C(C=CC=C1)C(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.